N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine

Overview

Description

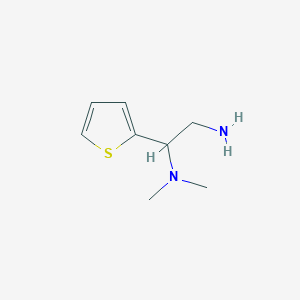

N1,N1-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine is an organic compound with the molecular formula C8H14N2S. It is characterized by the presence of a thiophene ring attached to an ethane-1,2-diamine backbone, with two methyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine typically involves the reaction of thiophene-2-carbaldehyde with N,N-dimethylethylenediamine under appropriate conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N1,N1-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N1,N1-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s thiophene ring and diamine moiety allow it to form stable complexes with metal ions, which can enhance its reactivity and binding affinity. These interactions can trigger various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

N1,N1-Dimethyl-N2-(thiophen-2-ylmethyl)ethane-1,2-diamine: Similar structure but with a thiophen-2-ylmethyl group instead of a thiophen-2-yl group.

N1,N2-Dimesitylethane-1,2-diamine: Contains mesityl groups instead of thiophene.

trans-N,N-Dimethylcyclohexane-1,2-diamine: Features a cyclohexane ring instead of a thiophene ring.

Uniqueness: N1,N1-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Biological Activity

N1,N1-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine, with the CAS number 790263-41-1, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H14N2S

- Molecular Weight : 170.28 g/mol

- Structure : The compound features a thiophene ring, which is known for its ability to participate in various chemical reactions and interactions with biological targets.

Synthesis and Characterization

This compound can be synthesized through several methods involving the reaction of thiophene derivatives with ethylenediamines. The characterization of this compound typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as urease. Research has shown that certain thiophene derivatives can act as effective urease inhibitors, which could be beneficial in treating conditions like urinary tract infections or gastric ulcers. The enzyme inhibition mechanism typically involves competitive binding to the active site of the enzyme.

Study 1: Antimicrobial Efficacy

In a comparative study on various thiophene derivatives, this compound was tested against standard bacterial strains. Results indicated a notable zone of inhibition, suggesting substantial antimicrobial activity (Table 1).

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N1,N1-Dimethyl-1-(thiophen-2-yl)... | E. coli | 15 |

| N1,N1-Dimethyl-1-(thiophen-2-yl)... | S. aureus | 18 |

| Control (Ampicillin) | E. coli | 20 |

| Control (Ampicillin) | S. aureus | 22 |

Study 2: Cytotoxicity Against Cancer Cells

A preliminary cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa cells). The results showed that this compound exhibited an IC50 value indicating effective cytotoxicity at micromolar concentrations (Table 2).

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N1,N1-Dimethyl-1-(thiophen-2-yl)... | HeLa | 25 |

| Control (Doxorubicin) | HeLa | 10 |

The biological activity of this compound may be attributed to several mechanisms:

Antimicrobial Action : Disruption of cell membrane integrity and inhibition of metabolic processes.

Anticancer Mechanism : Induction of apoptosis via activation of caspases and modulation of cell cycle regulatory proteins.

Enzyme Inhibition : Competitive inhibition at the active site leading to decreased enzymatic activity.

Properties

IUPAC Name |

N,N-dimethyl-1-thiophen-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHCVEZJFGCTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397181 | |

| Record name | N~1~,N~1~-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790263-41-1 | |

| Record name | N1,N1-Dimethyl-1-(2-thienyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790263-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~1~-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.